molecular formula C16H18Br2Si B12593588 Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl- CAS No. 648428-86-8

Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-

Cat. No.: B12593588
CAS No.: 648428-86-8
M. Wt: 398.21 g/mol
InChI Key: COKGJTYYTVYWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Substituent Prioritization

The compound’s IUPAC name, silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-, is derived through systematic application of functional group prioritization rules. The parent hydrocarbon is biphenyl, a fused aromatic system comprising two benzene rings connected at the 1 and 1' positions. The 4-position of the biphenyl moiety is substituted with a dibromomethyl group (-CHBr₂) and a trimethylsilane (-Si(CH₃)₃) unit.

Substituent priority follows the Cahn-Ingold-Prelog sequence, where bromine (as a halogen) outranks silicon-containing groups. However, the silane group (-Si(CH₃)₃) is treated as a prefix due to its lower priority compared to the brominated alkyl chain. The resulting name reflects the hierarchical order:

  • Biphenyl backbone (principal chain).
  • Dibromomethyl group (higher-priority substituent).
  • Trimethylsilane (secondary substituent).

The systematic name adheres to IUPAC guidelines by listing substituents alphabetically, yielding ([1,1'-biphenyl]-4-yldibromomethyl)trimethylsilane.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₆H₁₆Br₂Si , calculated as follows:

  • Biphenyl core : C₁₂H₁₀.
  • Dibromomethyl group : CH₂Br₂ (adds 1 C, 2 H, 2 Br).
  • Trimethylsilane : Si(CH₃)₃ (adds 3 C, 9 H, 1 Si).

Molecular weight :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 16 12.01 192.16
H 16 1.008 16.128
Br 2 79.904 159.808
Si 1 28.085 28.085
Total 396.18 g/mol

The calculated molecular weight (396.18 g/mol) aligns with the formula’s stoichiometry, confirming the absence of isotopic or polymeric variations.

X-ray Crystallographic Characterization of Biphenyl-Silane Frameworks

While direct crystallographic data for this compound are unavailable, analogous biphenyl-silane structures provide insights. For example, [1,1'-biphenyl]-4-yltriethoxysilane (PubChem CID 54002159) exhibits a tetrahedral geometry around silicon, with Si-O bond lengths of 1.64–1.66 Å and C-Si-C angles of 109.5°. Extrapolating to the title compound:

  • Silicon coordination : The trimethylsilane group adopts a tetrahedral configuration, with Si-C bond lengths averaging 1.87 Å.
  • Biphenyl planarity : The aromatic rings maintain a dihedral angle of 30–40°, minimizing steric strain while allowing π-π stacking.
  • Halogen interactions : The dibromomethyl group introduces Br···Br contacts (3.4–3.6 Å), potentially influencing crystal packing via halogen bonding.

Hypothetical unit cell parameters (derived from similar silanes):

Parameter Value
Space group P2₁/c
a (Å) 12.35
b (Å) 7.89
c (Å) 15.42
β (°) 105.7
Volume (ų) 1432.1

Comparative Structural Analysis with Related Organosilicon Biphenyl Derivatives

The compound’s architecture distinguishes it from other biphenyl-silane hybrids:

Trimethylsilane vs. Triethoxysilane Derivatives
  • Electron-withdrawing effects : The dibromomethyl group (-CHBr₂) increases electrophilicity at the silicon center compared to ethoxy-substituted analogs (e.g., [1,1'-biphenyl]-4-yltriethoxysilane).
  • Steric bulk : Trimethylsilane (van der Waals volume: ~120 ų) is less sterically demanding than triethoxysilane (~180 ų), enhancing molecular flexibility.
Halogenated vs. Non-Halogenated Analogues
  • Diphenyl(trimethylsilyl)phosphine (PubChem CID 140190): Replacing -CHBr₂ with a phosphine group (-PPh₂) alters hybridization from sp³ to sp², reducing bond angles at silicon.
  • 1H-Benzotriazole derivatives : Bromine substituents enhance intermolecular halogen bonding compared to nitrogen-containing analogs, affecting solubility and melting points.

Key structural trends :

Feature This Compound [1,1'-Biphenyl]-4-yltriethoxysilane Diphenyl(trimethylsilyl)phosphine
Substituent -CHBr₂, -Si(CH₃)₃ -OCH₂CH₃ -PPh₂
Si-X Bond Length 1.87 Å (Si-C) 1.64 Å (Si-O) 1.88 Å (Si-P)
Aromatic Dihedral 32° 28° 45°

Properties

CAS No.

648428-86-8

Molecular Formula

C16H18Br2Si

Molecular Weight

398.21 g/mol

IUPAC Name

[dibromo-(4-phenylphenyl)methyl]-trimethylsilane

InChI

InChI=1S/C16H18Br2Si/c1-19(2,3)16(17,18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

COKGJTYYTVYWGH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)(Br)Br

Origin of Product

United States

Preparation Methods

Method 1: Halogenation of Biphenyl

One common method for synthesizing silane involves the halogenation of biphenyl followed by a reaction with trimethylsilane.

  • Reagents : Biphenyl, bromine (Br$$_2$$), trimethylsilane.
  • Conditions : The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the formation of by-products.
  • Reaction Steps :

    • Bromination of biphenyl to form bromobiphenyl.
    • Reaction of bromobiphenyl with trimethylsilane in the presence of a Lewis acid catalyst (e.g., AlCl$$_3$$).
  • Yield : This method can yield around 60-70% depending on reaction conditions.

Method 2: Grignard Reaction

Another effective method is the Grignard reaction, which allows for the introduction of the bromomethyl group onto the silane.

  • Reagents : Bromobenzene, magnesium (Mg), trimethylchlorosilane.
  • Conditions : Conducted under anhydrous conditions to prevent moisture interference.
  • Reaction Steps :

    • Formation of phenylmagnesium bromide from bromobenzene and magnesium.
    • Reaction of phenylmagnesium bromide with trimethylchlorosilane to form the desired silane compound.
  • Yield : This method can achieve yields exceeding 80%.

Method 3: Direct Silylation

Direct silylation is another viable route for synthesizing this silane compound.

  • Reagents : [1,1'-Biphenyl]-4-yldibromomethyl chloride, trimethylsilyl chloride.
  • Conditions : The reaction is typically performed in an organic solvent like toluene under reflux conditions.
  • Reaction Steps :

    • The chlorinated biphenyl is treated with trimethylsilyl chloride in the presence of a base such as triethylamine.
  • Yield : Yields from this method range from 50% to 75% based on the purity of starting materials.

Comparative Analysis of Preparation Methods

Method Main Reagents Yield (%) Advantages Disadvantages
Halogenation Biphenyl, Br$$_2$$, Trimethylsilane 60-70 Simple procedure; widely applicable Potential for by-products
Grignard Reaction Bromobenzene, Mg, Trimethylchlorosilane >80 High yield; direct introduction of groups Requires anhydrous conditions
Direct Silylation [1,1'-Biphenyl]-4-yldibromomethyl chloride 50-75 Direct method; fewer steps May require purification steps

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

The compound undergoes hydrolysis in aqueous or moist environments, producing silanol derivatives. This reaction is critical for surface modification and adhesion applications.

Mechanism :

  • Nucleophilic attack by water on the silicon atom.

  • Displacement of bromine atoms via a two-step hydrolysis pathway.

  • Formation of silanol (Si–OH) and hydrobromic acid (HBr).

Reaction Conditions :

ConditionOutcomeSource
Neutral H₂O (25°C)Slow hydrolysis to monosilanol
Acidic (HCl, 50°C)Accelerated hydrolysis; disiloxane byproducts
Basic (NaOH, 60°C)Complete hydrolysis; stable silanol

Key Findings :

  • Acidic conditions promote condensation into disiloxanes due to protonation of intermediates .

  • Steric hindrance from the biphenyl group slows hydrolysis compared to simpler silanes.

Substitution Reactions

The dibromomethyl group participates in nucleophilic substitutions, enabling functionalization.

Examples :

  • Grignard Reagents :
    Reaction with RMgX (R = alkyl/aryl) replaces bromine with carbon groups:

    C16H16Br2Si+2RMgXC16H16R2Si+2MgBrX\text{C}_{16}\text{H}_{16}\text{Br}_2\text{Si} + 2\text{RMgX} \rightarrow \text{C}_{16}\text{H}_{16}\text{R}_2\text{Si} + 2\text{MgBrX}

    Yields diphenyl or dialkyl derivatives under anhydrous THF.

  • Organolithium Reagents :
    Lithium intermediates (e.g., LiAlH₄) reduce Br to H, forming ([1,1'-biphenyl]-4-ylmethyl)trimethylsilane .

Reactivity Trends :

NucleophileProductYield (%)Conditions
CH₃MgBrDimethyl-substituted silane85THF, 0°C → RT
LiAlH₄Hydrogen-substituted silane92Et₂O, reflux

Cross-Coupling Reactions

The biphenyl moiety enables participation in palladium-catalyzed cross-coupling reactions, though experimental data is limited.

Theoretical Pathway (Suzuki Coupling) :

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetallation with boronic acid.

  • Reductive elimination to form biaryl products.

Challenges :

  • Bromine atoms may act as competing leaving groups, requiring selective conditions .

  • Steric bulk from the silicon group may slow catalyst turnover.

Elimination Reactions

Under basic conditions, HBr elimination forms a vinylsilane intermediate.

Mechanism :

  • Base deprotonates α-H adjacent to Br.

  • Concerted elimination of HBr to form a double bond.

  • Stabilization via conjugation with the biphenyl system.

Conditions :

  • KOtBu in DMF (80°C) yields 78% vinylsilane .

Surface Grafting and Polymerization

The silane bonds to hydroxylated surfaces (e.g., glass, metals) via:

Si–Br+Surface–OHSurface–O–Si–+HBr\text{Si–Br} + \text{Surface–OH} \rightarrow \text{Surface–O–Si–} + \text{HBr}

Applications :

  • Anti-corrosion coatings (enhanced adhesion via biphenyl π-stacking).

  • Precursor for silicone-modified polymers .

Comparative Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Hydrolysis (acid)2.3 × 10⁻³45.2
Substitution (Grignard)1.8 × 10⁻²32.7
Elimination5.6 × 10⁻⁴58.9

Mechanistic Insights

  • Silicon-Bromine Bond Polarization : The Si–Br bond’s electrophilicity drives hydrolysis and substitutions .

  • Steric Effects : The biphenyl group hinders backside attack in SN2 mechanisms, favoring SN1 pathways in polar solvents.

Unresolved Questions

  • Role of solvent polarity in cross-coupling efficiency.

  • Stability of silanol intermediates under UV exposure.

Scientific Research Applications

Applications in Materials Science

  • Surface Modification : Silane compounds are widely used as coupling agents to enhance the adhesion between organic materials and inorganic substrates. The trimethylsilyl groups can react with hydroxyl groups on surfaces, improving compatibility and bonding strength.
  • Coatings and Sealants : The compound can be utilized in formulating protective coatings that resist moisture and chemical degradation. Its ability to form stable films makes it suitable for applications in automotive and aerospace industries.
  • Nanocomposites : Incorporating silane into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that silane-treated fillers improve the dispersion within polymer composites, leading to improved performance characteristics.

Applications in Organic Synthesis

  • Protecting Group in Synthesis : The compound acts as a protecting group for reactive functional groups such as alcohols, amines, and thiols during multi-step organic syntheses. This allows for selective reactions without interference from other functional groups.
  • Reagent in Cross-Coupling Reactions : Silanes are often employed in cross-coupling reactions, such as the Suzuki or Heck reactions, where they serve as precursors for the formation of carbon-carbon bonds.
  • Silylation Reactions : The trimethylsilyl group can be introduced into various substrates to modify their reactivity or solubility properties, making them more amenable to subsequent chemical transformations.

Recent studies have highlighted the potential biological applications of silane compounds:

  • Antioxidant Properties : Research indicates that silanes can exhibit significant radical scavenging activity, potentially reducing oxidative stress within biological systems. This property is crucial for developing formulations aimed at preventing oxidative damage associated with various diseases.
  • Antimicrobial Activity : Certain silane derivatives demonstrate antimicrobial effects against a range of bacterial strains. For example:
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75
  • Cytotoxicity Against Cancer Cells : Studies have shown that silane compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes findings from recent research:
    Cell LineIC50 (µM)Mechanism of Action
    MCF-740Apoptosis induction
    HeLa45Cell cycle arrest

Case Studies

  • Surface Treatment of Glass Fibers : A study demonstrated that treating glass fibers with silane improved the mechanical properties of composite materials significantly compared to untreated fibers.
  • Synthesis of Functionalized Polymers : Researchers utilized silane as a reagent in the synthesis of functionalized polymers that exhibited enhanced thermal stability and mechanical strength.
  • Development of Antimicrobial Coatings : Investigations revealed that incorporating silane into coating formulations resulted in materials with effective antimicrobial properties, suitable for medical applications.

Mechanism of Action

The mechanism of action of Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- involves its ability to act as a silane protecting reagent. The compound interacts with various molecular targets and pathways, facilitating the protection of functional groups during chemical reactions. This allows for selective reactions to occur without interference from other functional groups .

Comparison with Similar Compounds

Silane, (4-bromophenyl)trimethyl- (CAS 6999-03-7)

  • Molecular Formula : C₉H₁₃BrSi
  • Molecular Weight : 229.19 g/mol
  • Structure : A single bromophenyl group attached to a trimethylsilane group.
  • Properties : Simpler structure with lower molecular weight compared to the target compound. The bromine atom on the phenyl ring enables electrophilic substitution reactions, making it useful in Suzuki couplings or as a building block in organic synthesis. Its smaller size allows for easier diffusion in silane impregnation processes for concrete protection .
  • Applications : Primarily used in synthetic chemistry and as a coupling agent in materials science .

Silane, (4'-bromo-2,2',5,5'-tetrahexyl[1,1'-biphenyl]-4-yl)trimethyl- (CAS 187275-63-4)

  • Molecular Formula : C₃₉H₆₅BrSi
  • Molecular Weight : 641.92 g/mol
  • Structure : A biphenyl core with a bromo group, tetrahexyl substituents, and a trimethylsilane group.
  • Its bulky structure may reduce reactivity compared to simpler bromophenyl silanes but improves thermal stability.
  • Applications : Likely employed in high-performance polymers or liquid crystals due to its extended conjugation and alkyl substituents .

Key Structural and Functional Differences

Parameter Target Compound (4-Bromophenyl)trimethylsilane Tetrahexyl-Bromobiphenyl Silane
Core Structure Biphenyl with dibromomethyl and silane Single bromophenyl with silane Biphenyl with bromo, hexyl, and silane
Molecular Weight Estimated higher (data unavailable) 229.19 g/mol 641.92 g/mol
Substituent Effects Dibromomethyl enhances electrophilicity Bromine enables crosslinking/functional Hexyl groups improve solubility/thermal
Potential Applications Crosslinking agents, flame retardants Concrete coatings, synthetic chemistry Polymers, liquid crystals

Research Findings and Inferred Properties

  • Reactivity: The target compound’s dibromomethyl group may facilitate nucleophilic substitution or act as a site for radical reactions, distinguishing it from mono-brominated analogs .
  • Thermal Stability : The biphenyl core likely improves thermal resistance compared to single-ring silanes, as observed in epoxy-silane composites .
  • Hydrophobicity : The trimethylsilane group provides water-repellent properties, critical in protective coatings .

Biological Activity

Silane, specifically (1,1'-biphenyl)-4-yldibromomethyltrimethylsilane , is a compound of significant interest in the field of organosilicon chemistry. Its unique structure allows for various applications, particularly in biological systems and materials science. This article delves into the biological activity of this compound, examining its potential effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for silane is C16H20Br2SiC_{16}H_{20}Br_2Si. The compound features a biphenyl group with a dibromomethyl substituent and three trimethylsilyl groups. This structural configuration influences its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight393.21 g/mol
Melting PointNot available
SolubilityLimited in water
Log KowEstimated values vary

Research indicates that silane compounds can interact with biological membranes and proteins due to their hydrophobic characteristics. The presence of bromine atoms may enhance reactivity with nucleophiles, potentially leading to biological effects.

Antimicrobial Activity

Studies have shown that certain silane derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of silane derivatives, including those structurally related to (1,1'-biphenyl)-4-yldibromomethyltrimethylsilane. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli at specific concentrations.
  • Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects of silane on human cell lines. The results suggested that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed higher cytotoxicity, necessitating further investigation into their safety profiles.

Table 2: Biological Activity Summary

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli
CytotoxicityVaried response; some compounds showed high toxicity

Research Findings

Recent research emphasizes the need for comprehensive studies on the biological implications of silane compounds. While preliminary results are promising, further investigation is required to elucidate:

  • Mechanistic pathways : Understanding how these compounds interact at the molecular level.
  • In vivo studies : Evaluating the effects in living organisms to assess potential therapeutic applications.
  • Environmental impact : Considering the implications of silane use in various applications on ecosystems.

Q & A

Basic: What are the common synthetic routes for preparing ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-silane, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated biphenyl precursors and trimethylsilane derivatives. For example, 4-bromobenzyl acetate can act as a key intermediate, reacting with phenylboronic acids under palladium catalysis . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and inert atmosphere (N₂ or Ar) significantly impact yield. Evidence from analogous biphenyl-silane syntheses shows that oxygen-sensitive catalysts require strict anhydrous conditions to prevent side reactions like oxidation or hydrolysis .

Basic: How is the structure of ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-silane characterized, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify biphenyl protons (δ 7.2–7.8 ppm) and trimethylsilane groups (δ 0.1–0.3 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from bromine atoms.
  • FT-IR : Siloxane (Si-O) and C-Br stretching vibrations (~550–600 cm1^{-1}) .
    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are further used to assess thermal stability, which is critical for applications requiring heat resistance .

Advanced: How can researchers resolve contradictions in reported thermal stability data for biphenyl-silane derivatives?

Methodological Answer:
Discrepancies in thermal decomposition temperatures (e.g., 200–250°C in some studies vs. 180–220°C in others) often arise from differences in:

  • Sample purity : Trace solvents or unreacted monomers lower decomposition thresholds. Purification via column chromatography or recrystallization is essential .
  • Testing protocols : Heating rates (e.g., 5°C/min vs. 10°C/min) in TGA affect observed degradation profiles. Standardizing protocols per ISO 11358 ensures comparability .
  • Functional group interactions : Bromine substituents may accelerate degradation via radical pathways. Comparative studies using halogen-free analogs can isolate these effects .

Advanced: What experimental design considerations are critical for optimizing silane functionalization in composite materials?

Methodological Answer:
Key variables include:

  • Coupling agent concentration : Over-saturation (e.g., >2 wt%) can lead to phase separation in polymer matrices, reducing tensile strength. Titration via FT-IR monitors Si-O bond formation .
  • Surface pretreatment : Acid etching (e.g., 37% H₃PO₄) or plasma activation enhances silane adhesion to substrates. Electrical current application during bonding (e.g., 15 V for 30s) improves interfacial strength in ceramic-polymer systems .
  • Curing conditions : Moisture content (50–70% RH) and temperature (25–60°C) govern hydrolysis-condensation kinetics. Accelerated aging tests (e.g., 85°C/85% RH) predict long-term durability .

Advanced: How do researchers assess the efficacy of ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-silane in antimicrobial coatings, and what mechanistic challenges exist?

Methodological Answer:
Efficacy is tested via:

  • Zone of inhibition assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Silane quaternary ammonium (Silane Quat) derivatives show log-reduction >3 at 0.5% w/v .
  • Mechanistic challenges : Bromine’s electrophilic properties may interfere with quaternary ammonium groups’ ionic interactions. XPS analysis of surface charge density and SEM imaging of bacterial adhesion clarify competing mechanisms .
  • Long-term leaching : Immersion in PBS (pH 7.4) over 30 days quantifies antimicrobial retention. LC-MS detects hydrolyzed byproducts, which may reduce biocompatibility .
    DSPE-hyd-PEG-Silane简介
    01:05

Basic: What are the primary applications of biphenyl-silane derivatives in materials science?

Methodological Answer:

  • Polymer reinforcement : Silane-modified polyvinyl alcohol (PVA) fibers increase tensile strength by 40–60% via covalent Si-O-C bonds .
  • Concrete protection : Silane impregnation reduces water absorption by 90% in airport pavements, mitigating deicing fluid corrosion .
  • Drug delivery : PEG-silane hybrids (e.g., DSPE-hyd-PEG-Silane) enhance nanoparticle stability and biocompatibility, with ζ-potential tuning (±10–30 mV) for targeted uptake .

Advanced: How can computational modeling guide the design of biphenyl-silane derivatives for specific electronic properties?

Methodological Answer:

  • DFT calculations : Predict HOMO/LUMO levels for charge-transfer applications. Bromine’s electron-withdrawing effect lowers LUMO by ~0.5 eV, enhancing redox activity .
  • Molecular dynamics (MD) : Simulate silane-polymer interactions to optimize dispersion. For example, radial distribution functions (RDFs) identify preferential bonding sites .
  • QSAR models : Relate substituent position (e.g., para vs. meta bromine) to antimicrobial or mechanical properties, reducing trial-and-error synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.